molecular formula C23H24N4O2S B2462001 N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide CAS No. 1105218-32-3

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide

Cat. No.: B2462001
CAS No.: 1105218-32-3
M. Wt: 420.53
InChI Key: JGOTVRNNYUEJQX-UHFFFAOYSA-N
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Description

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide is a complex organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazole and amide compounds can vary widely depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with pyrazoles and amides depend on their specific structure and properties. Some pyrazoles and amides are used in pharmaceuticals and are safe for human consumption, while others can be toxic or hazardous .

Future Directions

The study of pyrazoles and amides is a vibrant field with many potential future directions. This includes the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the thieno[3,4-c]pyrazole core.

    Reduction: Reduced forms of the benzylamino group.

    Substitution: Alkyl-substituted derivatives at the benzylamino group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide stands out due to its unique combination of a thieno[3,4-c]pyrazole core with a benzylamino group and a phenylpropanamide moiety. This unique structure imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c28-21(12-11-17-7-3-1-4-8-17)25-23-19-15-30-16-20(19)26-27(23)14-22(29)24-13-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOTVRNNYUEJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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